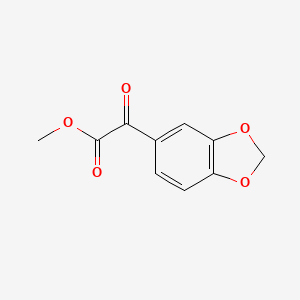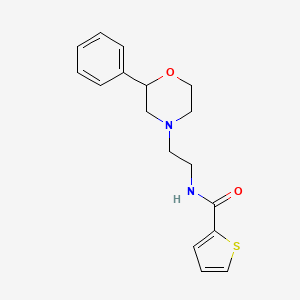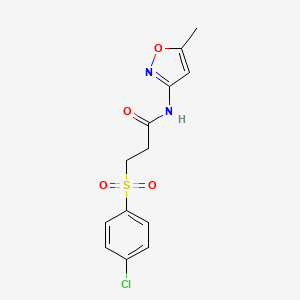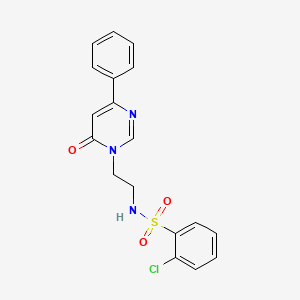![molecular formula C15H22N6O B2437336 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380142-39-0](/img/structure/B2437336.png)
2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and GABA. It may also exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics for a wide range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole. One area of interest is its potential as a treatment for anxiety and depression. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Another area of interest is its potential as a treatment for cancer. Recent studies have shown that 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole exhibits anticancer activity in vitro and in vivo, and further research is needed to determine its potential as a chemotherapeutic agent.
In addition, further studies are needed to elucidate the exact mechanism of action of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole, as well as its potential side effects and toxicity in humans. Overall, this compound shows great promise as a potential therapeutic agent for a wide range of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole involves the reaction of 3-(tert-butyl)-6-(4-(chloromethyl)phenyl)pyridazine with piperazine and sodium azide in the presence of copper (I) iodide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired compound in good yield.
Applications De Recherche Scientifique
2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-15(2,3)12-4-5-13(18-17-12)21-8-6-20(7-9-21)10-14-19-16-11-22-14/h4-5,11H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXQGYWBJKICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)


![ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B2437266.png)


![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate](/img/structure/B2437274.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)